Cas no 89922-58-7 (10H-Phenothiazine, 3,7-dibromo-10-phenyl-)
89922-58-7 structure
Product Name:10H-Phenothiazine, 3,7-dibromo-10-phenyl-
CAS No:89922-58-7
MF:C18H11Br2NS
MW:433.159641504288
CID:585237
PubChem ID:638543
Update Time:2025-04-19
10H-Phenothiazine, 3,7-dibromo-10-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine, 3,7-dibromo-10-phenyl-
- 89922-58-7
- 3,7-dibromo-10-phenylphenothiazine
- InChI=1/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11
- DTXSID20348572
- 3,7-dibromo-10-phenyl-10H-phenothiazine
- YSWG1038
-
- Inchi: 1S/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H
- InChI Key: VUDKYFZVHHDUDR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC1C=C(C=CC=1N2C1C=CC=CC=1)Br
Computed Properties
- Exact Mass: 432.89585g/mol
- Monoisotopic Mass: 430.89790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 28.5Ų
10H-Phenothiazine, 3,7-dibromo-10-phenyl- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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